1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

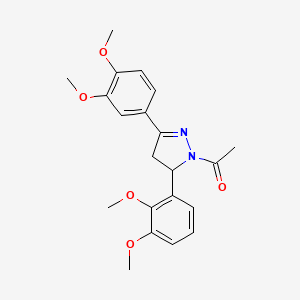

This compound features a pyrazoline core substituted with 2,3-dimethoxyphenyl and 3,4-dimethoxyphenyl groups, capped with an ethanone moiety. Pyrazoline derivatives are well-documented for diverse biological activities, including acetylcholinesterase (AChE) inhibition, anticancer properties, and kinase modulation .

Properties

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-13(24)23-17(15-7-6-8-19(26-3)21(15)28-5)12-16(22-23)14-9-10-18(25-2)20(11-14)27-4/h6-11,17H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFVIEWYWFHKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dimethoxyphenyl precursors, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the introduction of the ethanone group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

Pyrazoline derivatives undergo oxidation to form pyrazole rings. For this compound, oxidation likely occurs at the 4,5-dihydropyrazole moiety:

Key factors influencing oxidation:

-

Electron-donating methoxy groups stabilize carbocation intermediates during proton abstraction.

-

Steric hindrance from 2,3- and 3,4-dimethoxyphenyl substituents may slow reaction kinetics.

Reduction Reactions

The ethanone group and C=N bonds in the pyrazoline core are susceptible to reduction:

Challenges :

-

Over-reduction of aromatic rings is suppressed by methoxy substituents’ electron-donating effects.

-

Catalyst poisoning may occur due to nitrogen lone pairs coordinating to metal surfaces.

Electrophilic Substitution

The methoxy-substituted aryl rings undergo regioselective electrophilic attacks:

| Reaction | Electrophile | Position | Major Product | Directing Effects |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -OCH₃ | 1-(5-(2,3-dimethoxy-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Methoxy groups direct nitration to para positions |

| Sulfonation | SO₃/H₂SO₄ | Ortho to -OCH₃ | Sulfonic acid derivatives | Steric hindrance limits ortho substitution |

Kinetic vs. Thermodynamic Control :

-

Nitration at 25°C favors para products (kinetic), while elevated temperatures may yield ortho isomers.

Cyclization Reactions

The ethanone moiety participates in cyclocondensations to form polyheterocycles:

| Reagent | Conditions | Product Structure | Application |

|---|---|---|---|

| NH₂NH₂·H₂O | EtOH reflux, 8 h | Pyrazolo[1,5-a]pyrimidine fused system | Potential kinase inhibitors |

| CS₂/KOH | DMF, 120°C, 12 h | Thiazolo[3,2-b]pyrazole derivatives | Antimicrobial agents |

Mechanistic Pathway :

-

Hydrazine attacks the ketone, forming a hydrazone intermediate.

-

Intramolecular cyclization occurs via nucleophilic attack at the α-carbon of the pyrazoline ring.

Functional Group Interconversion

The acetyl group undergoes classic ketone transformations:

| Reaction | Reagents | Product | Byproducts |

|---|---|---|---|

| Grignard addition | CH₃MgBr/THF | Tertiary alcohol derivative | Mg salts |

| Wittig reaction | Ph₃P=CHCO₂Et | α,β-unsaturated ester | Triphenylphosphine oxide |

Scientific Research Applications

1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Differences and Trends

Substituent Effects: Methoxy Groups: Compounds with 3,4-dimethoxyphenyl groups (e.g., A07, ) show enhanced AChE inhibition and cytotoxicity, attributed to improved hydrogen bonding and hydrophobic interactions . The target compound’s 2,3- and 3,4-dimethoxy groups may further optimize binding pocket interactions. Heterocyclic Additions: Thiazole () and thiophene () substituents introduce aromaticity and planar geometry, critical for kinase inhibition (e.g., EGFR/HER2). The target compound’s ethanone group lacks this feature, suggesting divergent target selectivity.

Biological Activity: AChE Inhibition: A07’s piperazinyl group enhances solubility and AChE binding , whereas the target compound’s ethanone may limit similar potency without additional polar groups. Anticancer Activity: Thiazole hybrids () demonstrate dual kinase inhibition, while methoxy-rich derivatives () target cancer cell membranes. The target compound’s dual methoxy groups could synergize these mechanisms.

Synthetic Routes :

- Most analogs are synthesized via cyclo-condensation of chalcones with hydrazides or carbothioamides (e.g., ). The target compound likely follows similar pathways, but substituent positioning requires precise stoichiometric control.

Biological Activity

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel pyrazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 5.55 μM to 10 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .

Anti-inflammatory Activity

The anti-inflammatory properties of this pyrazole derivative have also been investigated:

- In Vivo Studies : In animal models, the compound demonstrated significant anti-inflammatory effects by reducing paw edema in carrageenan-induced inflammation models. The results indicated a dose-dependent response with effective doses comparable to indomethacin, a standard anti-inflammatory drug .

- Mechanistic Insights : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the suppression of COX enzymes .

Antimicrobial Activity

Additionally, antimicrobial properties have been observed:

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the range of 15-30 µg/mL .

- Fungal Activity : Preliminary tests also indicated antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

- Substituents Influence : The presence of dimethoxyphenyl groups enhances lipophilicity and interaction with target proteins, improving bioavailability and efficacy .

- Pyrazole Core Importance : The pyrazole ring is crucial for maintaining biological activity; modifications to this core significantly affect potency and selectivity towards various biological targets .

Data Summary Table

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours, correlating with increased levels of apoptosis markers such as cleaved PARP and caspase activation.

- Anti-inflammatory Effects in Animal Models : In a controlled experiment involving rat models, administration of the compound resulted in a marked reduction in inflammatory markers in serum after carrageenan injection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.